3-Chloro-5-(trifluoromethyl)picolinamide

Catalog No.
S713030
CAS No.
338758-69-3
M.F
C7H4ClF3N2O
M. Wt
224.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(trifluoromethyl)picolinamide

CAS Number

338758-69-3

Product Name

3-Chloro-5-(trifluoromethyl)picolinamide

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

InChI

InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14)

InChI Key

DVUFMZZZAYXFTB-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F

Application in Agriculture: Pesticides

Field: Agriculture

Summary of the Application: Trifluoromethylpyridine amide derivatives, which could include “3-Chloro-5-(trifluoromethyl)picolinamide”, are used in the development of eco-friendly pesticides . These compounds play a crucial role in controlling crop diseases, rapidly increasing the crop yields and food production .

Methods of Application/Experimental Procedures: A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) was designed and synthesized . Their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (R. solanacearum), and insecticidal activities against P. xylostella were evaluated .

Results/Outcomes: The half-maximal effective concentration (EC 50) value of sulfone-containing compound F10 is 83 mg L −1 against Xoo, which is better than that of commercial thiodiazole copper (97 mg L −1) and bismerthiazol (112 mg L −1) . Thioether-containing compounds E1, E3, E5, E6, E10, E11, and E13 showed much higher activities against R. solanacearum with the EC 50 value from 40 to 78 mg L −1, which are much lower than that of thiodiazole copper (87 mg L −1) and bismerthiazol (124 mg L −1) . Furthermore, title compounds E3, E11, E24, and G2 showed good insecticidal activities of 75%, 70%, 70%, and 75%, respectively .

Application in Pharmaceutical Industry: Drug Development

Field: Pharmaceutical Industry

Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, including potentially “3-Chloro-5-(trifluoromethyl)picolinamide”, are used in the development of new drugs . These compounds have unique physicochemical properties that make them valuable in the creation of pharmaceuticals .

Methods of Application/Experimental Procedures: The development of these drugs involves the synthesis of various TFMP derivatives and testing their biological activities . This process often involves complex chemical reactions and rigorous testing protocols to ensure the safety and efficacy of the resulting compounds .

Results/Outcomes: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3-Chloro-5-(trifluoromethyl)picolinamide is a chemical compound characterized by its unique structure, which includes a chloro group and a trifluoromethyl group attached to a picolinamide backbone. The molecular formula for this compound is C7H4ClF3N2OC_7H_4ClF_3N_2O, and it has a molecular weight of approximately 225.55 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity and applications in various fields, including pharmaceuticals and agrochemicals .

Typical for amides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid.
  • Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling methods .

3-Chloro-5-(trifluoromethyl)picolinamide has been investigated for its biological properties, particularly its fungicidal activity. Studies have shown that compounds of this class can inhibit various fungal pathogens, suggesting potential applications in agriculture as fungicides. Additionally, the compound's structural features may contribute to its effectiveness against specific biological targets, making it a candidate for further pharmacological studies .

Several synthetic routes have been developed to produce 3-Chloro-5-(trifluoromethyl)picolinamide:

  • Direct Amination: This involves the reaction of 3-chloro-5-(trifluoromethyl)picolinic acid with an amine under controlled conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making the synthesis more efficient .
  • Palladium-Catalyzed Cross-Coupling: This method allows for the introduction of various substituents at the nitrogen atom of the picolinamide structure .

The applications of 3-Chloro-5-(trifluoromethyl)picolinamide are diverse:

  • Agricultural Chemicals: Its fungicidal properties make it suitable for use as a pesticide.
  • Pharmaceuticals: The compound may serve as a lead structure for developing new drugs targeting fungal infections or other diseases.
  • Research: It is used in studies related to chemical biology and medicinal chemistry due to its unique structural attributes and biological activities .

Interaction studies have focused on understanding how 3-Chloro-5-(trifluoromethyl)picolinamide interacts with biological targets. Research indicates that this compound can bind to specific enzymes or receptors involved in fungal metabolism, inhibiting their function. Such interactions are crucial for determining the efficacy and safety profile of potential therapeutic agents derived from this compound .

Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)picolinamide. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
Ethyl 3-chloro-5-(trifluoromethyl)picolinate0.91Ethyl ester variant; different solubility properties
5-(Trifluoromethyl)picolinic acid0.81Lacks chloro substitution; potential acidity
6-Chloro-5-(trifluoromethyl)picolinic acid0.78Chlorine at a different position; altered reactivity
3-Chloro-5-fluoropicolinic acid0.78Fluoro instead of trifluoromethyl; different activity
5-Chloro-4-(trifluoromethyl)picolinic acid0.77Different chlorination pattern; varied biological effects

These compounds illustrate how variations in substitution patterns can influence chemical properties and biological activities, emphasizing the unique profile of 3-Chloro-5-(trifluoromethyl)picolinamide within this class of chemicals .

XLogP3

1.6

Wikipedia

3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide

Dates

Modify: 2023-08-15

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